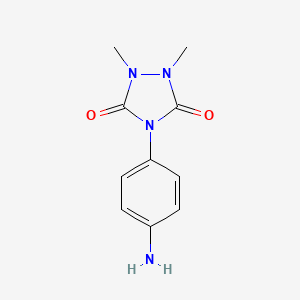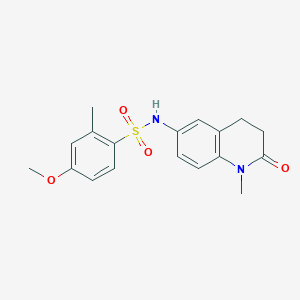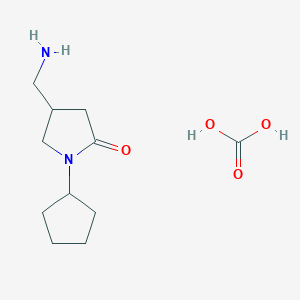![molecular formula C25H22ClN3O3 B2530312 2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304643-36-5](/img/structure/B2530312.png)
2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" is a chemically synthesized molecule that appears to be related to a class of compounds that have been studied for various biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as piperazine and benzo[de]isoquinoline-1,3-dione are present in the compounds discussed in the papers. These motifs are known to be of interest in the development of pharmaceutical agents due to their potential biological activities.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported, such as the 1,4-piperazine-2,5-dione synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate with a yield of 23% over six steps . This process involved crystallization techniques that produced polymorphic forms, which were analyzed using single-crystal X-ray analysis. The synthesis of 4-piperazinylquinoline derivatives based on the isatin scaffold was also achieved, and these compounds were designed for biological evaluation against breast cancer cell lines . These syntheses provide insight into the methodologies that could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial as it influences the biological activity of these compounds. The study of hydrogen-bond association of a piperazinedione derivative revealed different hydrogen-bonding networks in its polymorphic crystalline forms . The solid-state structures were used as models to interpret mass spectrometric and nuclear magnetic resonance spectroscopic data for solution aggregation. This analysis is relevant as it suggests that the molecular structure of the compound could also exhibit complex hydrogen-bonding behavior, which may affect its biological activity.
Chemical Reactions Analysis
The chemical reactivity of piperazine and benzo[de]isoquinoline-1,3-dione derivatives has been explored in the context of their potential as anti-breast cancer agents and antiviral agents . The introduction of various substituents has been shown to affect the biological activity of these compounds. For instance, substituting the benzamide with a bulky moiety significantly increased anti-acetylcholinesterase activity . These findings suggest that the chemical reactivity of the compound could be modulated by the introduction of different substituents to enhance its biological efficacy.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The polymorphism observed in the crystalline forms of a piperazinedione derivative indicates that the compound may also exhibit polymorphism, which can affect its solubility, stability, and bioavailability . The association constants extracted from NMR data for a piperazinedione derivative provide a quantitative measure of its solvation behavior, which is important for understanding the compound's behavior in biological systems . The antiviral activity of benzo[de]isoquinoline-1,3-dione derivatives against herpes simplex and vaccinia viruses suggests that the compound may also possess similar properties, which could be explored for antiviral applications .
Wissenschaftliche Forschungsanwendungen
Cyclization and Synthesis
- The compound has been used in cyclization reactions, such as the halocyclization of related piperazine derivatives, leading to hydrohalides and further conversion into other significant compounds (Zborovskii et al., 2011).
Luminescent Properties and Photo-Induced Electron Transfer
- Piperazine substituted naphthalimide model compounds, closely related to the chemical , exhibit interesting luminescent properties. These properties suggest potential applications in pH probes and photo-induced electron transfer (PET) processes (Gan et al., 2003).
Fluorimetric Applications
- Derivatives of the compound have been developed for rapid and facile fluorimetric detection of formaldehyde, demonstrating its potential in chemical sensing technologies (Dong et al., 2016).
Structural Analysis and Antitumor Activity
- Arylpiperazine derivatives, similar in structure to the compound, have been synthesized and analyzed for their molecular structure. These compounds have shown potential in antitumor activity, highlighting the relevance of this class of compounds in medical research (Zhou et al., 2017).
Antimicrobial Activity
- The compound's derivatives have been synthesized and tested for antimicrobial activity, indicating its potential in developing new antimicrobial agents (Sakram et al., 2018).
Fluorescent Ligands for Receptor Visualization
- Derivatives of this compound have been synthesized as fluorescent ligands for human 5-HT1A receptors, providing a tool for visualizing these receptors in cellular studies (Lacivita et al., 2009).
Chemical Sensing and Environmental Applications
- Certain derivatives of the compound have been used in the synthesis of fluorescent chemosensors for ion detection, indicating its applicability in environmental monitoring and chemical sensing (Zhang et al., 2020).
Eigenschaften
IUPAC Name |
2-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c26-19-9-7-18(8-10-19)23(30)28-14-11-27(12-15-28)13-16-29-24(31)20-5-1-3-17-4-2-6-21(22(17)20)25(29)32/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCPLVZNJMYDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)

![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)


![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530246.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)

![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)